(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile
Overview
Description
(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile, also known as CMAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMAN is a pyridine derivative that is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is not well understood. However, it is believed that (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile acts as a nucleophile, reacting with electrophilic species to form covalent bonds. This property makes (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile a valuable building block for the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile are not well documented. However, it has been reported that (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile has low toxicity and is relatively stable under normal laboratory conditions. Further research is needed to understand the potential effects of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is its high purity and good yields. This makes it a valuable building block for the synthesis of various compounds. However, (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is relatively expensive, which can limit its use in large-scale experiments. Additionally, (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is sensitive to air and moisture, which can affect its stability and purity.
Future Directions
There are several future directions for research on (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of interest is the exploration of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile's potential applications in materials science, including the synthesis of new metal complexes and organic-inorganic hybrid materials. Additionally, further research is needed to understand the potential effects of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile on living organisms and its potential as a therapeutic agent.
Conclusion:
In conclusion, (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is a valuable building block for the synthesis of various compounds in medicinal chemistry, agrochemistry, and materials science. Its high purity and good yields make it an attractive option for researchers. However, further research is needed to understand its mechanism of action, potential effects on living organisms, and potential as a therapeutic agent.
Scientific Research Applications
(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile has been used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory, anti-tumor, and anti-viral agents. In agrochemistry, (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile has been used as a starting material for the synthesis of herbicides and insecticides. In materials science, (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile has been used as a precursor for the synthesis of metal complexes and organic-inorganic hybrid materials.
properties
IUPAC Name |
2-(5-chloro-4-methylpyridin-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMFQZXRLOFNPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274173 | |
Record name | 5-Chloro-4-methyl-2-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile | |
CAS RN |
886365-14-6 | |
Record name | 5-Chloro-4-methyl-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-2-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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